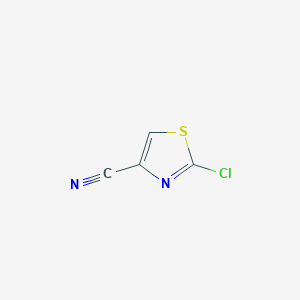

2-Chlorothiazole-4-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HClN2S/c5-4-7-3(1-6)2-8-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCILLILKWVXPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30669220 | |

| Record name | 2-Chloro-1,3-thiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944124-72-5 | |

| Record name | 2-Chloro-1,3-thiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chlorothiazole-4-carbonitrile for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of functionalized heterocyclic scaffolds is paramount to the successful development of novel therapeutic agents. Among these, 2-Chlorothiazole-4-carbonitrile has emerged as a highly versatile and valuable building block. Its unique electronic properties and multiple reactive sites offer a gateway to a diverse array of complex molecular architectures. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, alongside practical insights into its synthesis, reactivity, and applications, tailored for researchers and professionals in the pharmaceutical sciences.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a synthetic intermediate is the bedrock of its effective utilization. The key physical and chemical data for this compound (CAS No. 944124-72-5) are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₄HClN₂S | [1][2] |

| Molecular Weight | 144.58 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Boiling Point (Predicted) | 291.1 ± 32.0 °C | [3] |

| Density (Predicted) | 1.53 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | -3.33 ± 0.10 | [3] |

Spectroscopic Characterization:

The structural integrity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. While publicly available experimental spectra are limited, a leading chemical database indicates the availability of Infrared (IR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), Mass Spectrometry (MS), and Proton Nuclear Magnetic Resonance (¹H-NMR) data for this compound.

-

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to be simple, exhibiting a single singlet for the proton at the 5-position of the thiazole ring. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the adjacent nitrile and chloro substituents.

-

¹³C-NMR Spectroscopy: The carbon NMR spectrum will provide distinct signals for the four carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to appear in the characteristic region of 115-125 ppm[1][4]. The carbons of the thiazole ring will have chemical shifts dictated by the substitution pattern and the heteroatoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong absorption band corresponding to the C≡N stretching vibration, typically found in the range of 2210-2260 cm⁻¹. Other characteristic peaks will correspond to the C=N and C-S stretching vibrations of the thiazole ring.

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of chlorine, the cyano group, or cleavage of the thiazole ring, providing further structural confirmation.

Synthesis and Reactivity: A Chemist's Perspective

The synthetic accessibility and predictable reactivity of this compound are key to its utility.

Synthetic Approach: A Plausible Retrosynthetic Pathway

A potential retrosynthetic analysis suggests that this compound could be prepared from a suitable α-haloketone or its equivalent and a thioamide.

Conceptual Synthetic Workflow:

Caption: Conceptual synthetic pathway to this compound.

Step-by-Step Conceptual Protocol:

-

Cyclocondensation: React a suitable α-haloacetylnitrile with thiourea in a polar solvent like ethanol. This reaction proceeds via a Hantzsch-type condensation to form the 2-aminothiazole-4-carbonitrile intermediate.

-

Purification of Intermediate: The resulting aminothiazole can be isolated and purified using standard techniques such as recrystallization or column chromatography.

-

Sandmeyer Reaction: The purified 2-aminothiazole-4-carbonitrile is then subjected to a Sandmeyer reaction. This involves diazotization of the amino group with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures, followed by the introduction of the chloro group using a copper(I) chloride catalyst.

-

Final Purification: The crude this compound is then purified to the desired analytical standard, typically through column chromatography or recrystallization.

Reactivity Profile: A Hub for Molecular Diversification

The chemical reactivity of this compound is dominated by the presence of the chloro substituent at the 2-position and the nitrile group at the 4-position.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the adjacent nitrogen atom and the nitrile group[5]. This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate a library of 2-substituted-4-cyanothiazole derivatives[5][6][7]. The general mechanism involves the attack of the nucleophile on the C2 carbon, followed by the departure of the chloride leaving group[6][7].

-

Cross-Coupling Reactions: The C-Cl bond can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[8][9][10][11][12]. This powerful C-C bond-forming reaction enables the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position, further expanding the molecular diversity accessible from this starting material.

Illustrative Reaction Workflow: Suzuki-Miyaura Coupling

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

-

Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for functionalization and derivatization.

Applications in Drug Discovery and Development

The 2-chlorothiazole moiety is a recognized pharmacophore present in a number of biologically active compounds. The ability to readily modify the 2- and 4-positions of this compound makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening. Thiazole-containing compounds have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

While specific examples detailing the direct use of this compound in the synthesis of named drug candidates are not prevalent in publicly accessible literature, its structural motifs are found in numerous patented compounds and research articles exploring novel therapeutic agents. The 2-arylthiazole-4-carbonitrile scaffold, readily accessible from this starting material, is a common core in molecules targeting various enzymes and receptors.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling this compound.

-

Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors[13][14][15].

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS)[13][14][15].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[13].

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound stands as a testament to the power of functionalized heterocyclic compounds in advancing chemical synthesis and drug discovery. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for the modern medicinal chemist. This guide has provided a comprehensive, yet practical, overview to empower researchers to confidently and effectively utilize this valuable building block in their quest for the next generation of therapeutic innovations.

References

- 1. compoundchem.com [compoundchem.com]

- 2. sinfoochem.com [sinfoochem.com]

- 3. 944124-72-5 CAS MSDS (4-Thiazolecarbonitrile, 2-chloro-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. gacariyalur.ac.in [gacariyalur.ac.in]

- 8. Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

- 15. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 2-Chlorothiazole-4-carbonitrile (CAS No. 944124-72-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a cornerstone of medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. The introduction of specific substituents onto the thiazole core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of a specific substituted thiazole, 2-Chlorothiazole-4-carbonitrile, a molecule with significant potential as a building block in the synthesis of novel therapeutic agents. Due to the limited publicly available data on this specific compound, this guide will leverage established principles of thiazole chemistry to propose a robust synthetic route, predict its spectroscopic characteristics and reactivity, and discuss its potential applications.

Proposed Synthesis

The synthesis of this compound can be logically approached through a two-step sequence starting from readily available precursors. The overall strategy involves the initial construction of the 2-aminothiazole-4-carbonitrile core via the well-established Hantzsch thiazole synthesis, followed by the conversion of the 2-amino group to a chloro group using a Sandmeyer reaction.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is depicted below. The chloro group at the 2-position can be installed from a 2-amino group via a Sandmeyer reaction. The 2-aminothiazole-4-carbonitrile precursor can be formed through a Hantzsch thiazole synthesis from an α-halocarbonyl compound and thiourea.

Caption: Retrosynthetic analysis of this compound.

Step 1: Proposed Synthesis of 2-Aminothiazole-4-carbonitrile (Precursor)

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring.[1] It involves the condensation of an α-haloketone or its equivalent with a thioamide. In this case, 2-amino-4-substituted thiazoles are readily prepared from α-haloketones and thiourea.[2]

Reaction Scheme:

Caption: Proposed Hantzsch synthesis of 2-Aminothiazole-4-carbonitrile.

Detailed Experimental Protocol:

-

To a solution of thiourea (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser, add α-halo-β-oxopropionitrile (1.0 equivalent). Note: The halogen can be either chlorine or bromine. Ethyl bromopyruvate is a common precursor for the analogous carboxylate synthesis and a similar halo-nitrile can be used here.[1]

-

The reaction mixture is heated to reflux and stirred for a period of 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is then poured into ice-cold water and the pH is adjusted to approximately 10 with a 2M NaOH solution to induce precipitation of the product.

-

The resulting solid is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure 2-aminothiazole-4-carbonitrile.

Causality of Experimental Choices:

-

Solvent: Ethanol is a common and effective solvent for the Hantzsch synthesis as it readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

-

Base: The addition of a base in the work-up is crucial to deprotonate the thiazolium salt intermediate and precipitate the neutral 2-aminothiazole product.

-

Purification: Recrystallization is a standard and effective method for purifying the solid product, removing any unreacted starting materials or by-products.

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the conversion of an aryl or heteroaryl amine to a halide via a diazonium salt intermediate.[3][4] This reaction is particularly useful for introducing halides at positions that are not easily accessible through direct halogenation.

Reaction Scheme:

Caption: Proposed Sandmeyer reaction for the synthesis of this compound.

Detailed Experimental Protocol:

-

In a flask cooled in an ice-salt bath, dissolve 2-aminothiazole-4-carbonitrile (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature between 0 and 5 °C. The formation of the diazonium salt should be monitored (e.g., with starch-iodide paper).

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 equivalents) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The reaction mixture is then extracted with a suitable organic solvent, such as ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Causality of Experimental Choices:

-

Diazotization Conditions: The use of low temperatures (0-5 °C) is critical to ensure the stability of the diazonium salt intermediate.[5]

-

Copper(I) Catalyst: Copper(I) chloride is the classic and effective catalyst for the Sandmeyer reaction to introduce a chlorine atom.[3] It facilitates the radical-nucleophilic aromatic substitution mechanism.[3]

-

Purification: Column chromatography is a standard method for purifying organic compounds and is expected to effectively separate the desired product from any by-products.

Physicochemical and Spectroscopic Characterization

While experimental data for this compound is scarce, its physicochemical and spectroscopic properties can be predicted based on its structure and data from analogous compounds.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₄HClN₂S |

| Molecular Weight | 144.58 g/mol |

| Appearance | Likely a white to off-white solid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

Projected Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound. These predictions are based on the known effects of chloro and cyano substituents on the thiazole ring.[6][7][8]

| Technique | Expected Features |

| ¹H NMR | A singlet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the proton at the C5 position. |

| ¹³C NMR | Signals for the three carbon atoms of the thiazole ring (C2, C4, C5) and the nitrile carbon. The C2 carbon bearing the chlorine atom is expected to be significantly downfield. |

| IR (cm⁻¹) | A sharp, strong absorption band around 2220-2260 cm⁻¹ characteristic of a C≡N stretch. Bands in the 1500-1600 cm⁻¹ region corresponding to the C=C and C=N stretching of the thiazole ring. A C-Cl stretching band in the fingerprint region. |

| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 144 and an M+2 peak at m/z 146 with an approximate ratio of 3:1, characteristic of the presence of a chlorine atom. |

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by the electronic nature of the thiazole ring, which is influenced by the electron-withdrawing chloro and cyano groups.

Reactivity of the Thiazole Ring

The thiazole ring is generally considered to be electron-rich, but the presence of the chloro and cyano groups will significantly decrease its electron density, making it more susceptible to nucleophilic attack and less reactive towards electrophiles.

Caption: Predicted reactivity pathways for this compound.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is expected to be susceptible to displacement by various nucleophiles (e.g., amines, alkoxides, thiols). The C2 position in thiazoles is inherently electron-deficient and this is further enhanced by the attached chlorine.

-

Electrophilic Aromatic Substitution: The thiazole ring is deactivated towards electrophilic attack due to the electron-withdrawing substituents. If a reaction were to occur, it would likely be directed to the C5 position, which is generally the most electron-rich carbon in the thiazole ring.

-

Reactions of the Nitrile Group: The cyano group can undergo a variety of transformations, such as hydrolysis to a carboxylic acid or amide, or reduction to an amine. This provides a handle for further functionalization of the molecule.

Potential Applications in Drug Discovery

Halogenated and cyano-substituted heterocycles are common motifs in medicinal chemistry. The chloro group can act as a bioisostere for other groups, participate in halogen bonding, and modulate the lipophilicity and metabolic stability of a molecule. The nitrile group can act as a hydrogen bond acceptor and is a precursor to other important functional groups like carboxylic acids and amines. Given these properties, this compound is a valuable building block for the synthesis of compounds targeting a wide range of biological targets, including kinases, proteases, and GPCRs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, it should be handled with the standard precautions for a potentially hazardous chemical.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. isca.me [isca.me]

- 8. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Chlorothiazole-4-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways to 2-chlorothiazole-4-carbonitrile (CAS No. 944124-72-5), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The primary focus is on the most robust and widely applicable method: a two-stage process involving the synthesis of the key intermediate, 2-aminothiazole-4-carbonitrile, followed by its conversion to the target molecule via a Sandmeyer reaction. This document elucidates the causality behind experimental choices, provides detailed step-by-step protocols, and summarizes critical reaction parameters. The guide is designed to provide researchers and scientists with the foundational knowledge and practical insights required for the successful synthesis of this valuable compound.

Introduction and Strategic Overview

This compound is a versatile intermediate in organic synthesis. The presence of three distinct functional groups—a reactive chloro substituent, a cyano group, and the thiazole core—makes it an attractive scaffold for constructing more complex molecules with potential pharmacological activity. The chloro group is susceptible to nucleophilic substitution, the nitrile can be hydrolyzed or reduced, and the thiazole ring itself can participate in various coupling reactions.

A logical retrosynthetic analysis of this compound suggests that the most efficient synthetic strategy involves the conversion of a 2-amino group into the 2-chloro substituent. This transformation is classically achieved via the Sandmeyer reaction, a reliable method for replacing an aromatic amino group with a halide through a diazonium salt intermediate.[1][2] This approach necessitates the preparation of the key precursor, 2-aminothiazole-4-carbonitrile.

Synthesis of Key Precursor: 2-Aminothiazole-4-carbonitrile

The most common and efficient method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis.[3] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thiourea derivative. For the synthesis of 2-aminothiazole-4-carbonitrile, a variation of this approach starting from malononitrile is employed, which avoids the handling of potentially unstable α-halocarbonylnitrile precursors.

Mechanistic Rationale

The synthesis proceeds via an initial reaction between malononitrile and a halogenating agent (e.g., N-bromosuccinimide or sulfuryl chloride) to form a halogenated intermediate in situ. This is immediately trapped by thiourea. The sulfur of thiourea acts as a nucleophile, attacking the carbon bearing the nitrile groups, followed by an intramolecular cyclization and dehydration to yield the stable aromatic 2-aminothiazole ring.

Workflow for Precursor Synthesis

Caption: One-pot synthesis of the 2-aminothiazole precursor.

Experimental Protocol: Synthesis of 2-Aminothiazole-4-carbonitrile

-

Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add thiourea (1.0 equivalent) and a suitable solvent such as ethanol or acetonitrile.

-

Initial Mixture: Add malononitrile (1.0 equivalent) to the flask and stir to form a solution or suspension.

-

Halogenation: Cool the mixture in an ice bath to 0-5 °C. Slowly add a solution of the halogenating agent (e.g., sulfuryl chloride, 1.0-1.1 equivalents) in the same solvent via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of starting materials.

-

Work-up: Quench the reaction by carefully pouring the mixture into ice-water. The resulting precipitate is collected by vacuum filtration.

-

Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from ethanol if necessary.

Conversion to this compound via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting primary aromatic amines into aryl halides.[4] The reaction proceeds in two distinct stages: the formation of a diazonium salt, followed by its copper(I)-catalyzed decomposition in the presence of a halide source.

The Underlying Chemistry: Diazotization and Radical-Nucleophilic Substitution

Diazotization: The reaction is initiated by treating the primary amino group of 2-aminothiazole-4-carbonitrile with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This step must be performed at low temperatures (0–5 °C) because the resulting diazonium salt is thermally unstable and can decompose prematurely, primarily to form unwanted phenol byproducts.[5]

Sandmeyer Reaction: The subsequent substitution of the diazonium group (-N₂⁺) is a radical-nucleophilic aromatic substitution (SʀɴAr) process.[1] Copper(I) chloride acts as a catalyst, initiating the reaction via a single-electron transfer to the diazonium salt. This generates an aryl radical and nitrogen gas, which is an excellent leaving group and drives the reaction forward. The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, yielding the final this compound product and regenerating the copper(I) catalyst.

Workflow for Sandmeyer Reaction

Caption: Two-stage conversion via diazotization and Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction

-

Diazotization:

-

Suspend 2-aminothiazole-4-carbonitrile (1.0 equivalent) in a mixture of concentrated hydrochloric acid (approx. 3.0 equivalents) and water in a flask.

-

Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature is strictly maintained below 5 °C.[5] A slight excess of nitrous acid can be confirmed with starch-iodide paper.

-

Continue stirring the cold diazonium salt solution for an additional 15-20 minutes after the addition is complete. Use this solution immediately in the next step.[5]

-

-

Sandmeyer Reaction:

-

In a separate, larger flask, dissolve copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid. Cool this solution to 0 °C.

-

Slowly and carefully add the cold diazonium salt solution prepared in the previous step to the copper(I) chloride solution with vigorous stirring.

-

Control the rate of addition to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the gas evolution ceases.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

-

Data Summary and Optimization Insights

| Parameter | Condition | Rationale / Notes |

| Diazotization Temp. | 0–5 °C | Critical to prevent decomposition of the diazonium salt, which leads to phenol byproducts.[5] |

| Acid Stoichiometry | >2.5 equivalents | Ensures full protonation of the amine and provides the acidic medium for nitrous acid formation. |

| NaNO₂ Stoichiometry | 1.05–1.1 equivalents | A slight excess ensures complete diazotization. Test with starch-iodide paper.[5] |

| Catalyst | Copper(I) Chloride | The active catalytic species for the radical substitution. Ensure it is not oxidized to Cu(II). |

| Typical Yields | 50–70% | Yields can be variable and are highly dependent on strict temperature control and the purity of the starting amine. |

Troubleshooting:

-

Low Yield: Often caused by incomplete diazotization or premature decomposition of the diazonium salt. Ensure rigorous temperature control and use the diazonium salt immediately.[5]

-

Formation of Phenolic Byproducts: Results from the reaction of the diazonium salt with water at elevated temperatures. Maintain temperatures below 5 °C during diazotization and the initial addition to the copper salt.[5]

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence starting from readily available materials. The Hantzsch-type synthesis provides the necessary 2-aminothiazole-4-carbonitrile precursor in high yield. Subsequent conversion via a Sandmeyer reaction provides the desired chlorinated product. Success in this second step is critically dependent on meticulous experimental technique, particularly the strict maintenance of low temperatures during the diazotization step to ensure the stability of the key diazonium salt intermediate. This guide provides the necessary procedural and theoretical framework for researchers to confidently undertake the synthesis of this important chemical building block.

References

An In-depth Technical Guide on the Reactivity and Stability of 2-Chlorothiazole-4-carbonitrile

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorothiazole-4-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive chlorine atom, a nitrile group, and a thiazole core, makes it a valuable precursor for the synthesis of a diverse array of complex molecules. Thiazole rings are key components in many biologically active compounds, including vitamin B1. This guide provides a comprehensive overview of the reactivity and stability of this compound, offering insights into its chemical behavior and practical guidance for its application in research and development.

Core Molecular Structure and Electronic Properties

The reactivity of this compound is fundamentally governed by the electronic properties of the thiazole ring. Thiazoles are aromatic heterocyclic compounds characterized by significant pi-electron delocalization, which imparts a degree of aromaticity greater than that of corresponding oxazoles. The presence of both a sulfur and a nitrogen atom in the ring creates a unique electronic landscape. The electron-withdrawing nature of the nitrogen atom and the thiazole ring as a whole facilitates nucleophilic attack on the carbon atoms bearing halogen substituents.

In this compound, the chlorine atom at the C2 position is particularly activated towards nucleophilic substitution. This is due to the adjacent nitrogen atom, which helps to stabilize the negative charge that develops in the transition state of the substitution reaction. The nitrile group at the C4 position is also an important functional handle, capable of undergoing a variety of transformations.

Key Reactive Pathways

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr) at the C2 position. This reaction involves the displacement of the chloride ion by a wide range of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The general mechanism for the SNAr reaction on this compound proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient C2 carbon, forming a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing groups on the thiazole ring. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Common nucleophiles that readily react with this compound include:

-

Amines: Primary and secondary amines react to form 2-aminothiazole derivatives. These reactions are often carried out in the

An In-Depth Technical Guide to the Synthesis of 2-Chlorothiazole-4-carbonitrile: Key Starting Materials and Strategic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorothiazole-4-carbonitrile is a pivotal intermediate in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds. Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position and a cyano group at the 4-position, allows for diverse functionalization, making it a valuable building block in the development of novel therapeutics. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the key starting materials, reaction mechanisms, and detailed experimental protocols. We will explore two principal strategic pathways, offering insights into the rationale behind experimental choices to empower researchers in their synthetic endeavors.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be broadly approached via two distinct and reliable routes. The choice of pathway often depends on the availability of starting materials, desired scale of production, and tolerance for specific reagents and reaction conditions.

-

Route 1: The Sandmeyer Reaction Pathway - This classic and robust approach commences with the construction of a 2-aminothiazole-4-carbonitrile core, which is subsequently converted to the target 2-chloro derivative via a Sandmeyer-type diazotization and substitution.

-

Route 2: The Hydroxythiazole Chlorination Pathway - An alternative strategy involves the initial synthesis of a 2-hydroxythiazole-4-carbonitrile intermediate, followed by a chlorination step to yield the final product.

The following sections will delve into the specifics of each route, providing a detailed analysis of the necessary starting materials and reaction transformations.

Route 1: The Sandmeyer Reaction Pathway

This pathway is arguably the most common and well-documented approach to this compound. It is a two-step sequence beginning with the synthesis of the key intermediate, 2-aminothiazole-4-carbonitrile, followed by the Sandmeyer reaction.

Step 1: Synthesis of 2-Aminothiazole-4-carbonitrile via Hantzsch Thiazole Synthesis

The cornerstone of this route is the Hantzsch thiazole synthesis, a powerful and versatile method for the construction of the thiazole ring.[1] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thiourea derivative.[1]

Key Starting Materials:

-

α-Halo-β-ketonitrile: For the synthesis of 2-aminothiazole-4-carbonitrile, the requisite α-halocarbonyl compound is an α-halo-β-ketonitrile. A common and commercially available example is 2-chloro-3-oxobutanenitrile (also known as α-chloroacetoacetonitrile). The presence of the nitrile group at the β-position is crucial for its incorporation into the final product.

-

Thiourea: This simple and inexpensive reagent serves as the source of the nitrogen and sulfur atoms for the thiazole ring.

Causality of Experimental Choices:

The Hantzsch synthesis is a highly efficient cyclization reaction. The mechanism is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1] The choice of an α-halo-β-ketonitrile as a starting material directly leads to the desired 4-carbonitrile substitution on the resulting 2-aminothiazole ring.

Experimental Protocol: Synthesis of 2-Aminothiazole-4-carbonitrile

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 equivalent) in a suitable solvent such as ethanol or water.

-

To this solution, add 2-chloro-3-oxobutanenitrile (1.0 equivalent) dropwise at room temperature. The reaction is often exothermic.

-

After the addition is complete, heat the reaction mixture to reflux for a period of 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a base, such as a saturated solution of sodium bicarbonate or an aqueous solution of sodium hydroxide, to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Quantitative Data Summary:

| Starting Material | Reagent | Solvent | Temperature | Time | Yield |

| 2-chloro-3-oxobutanenitrile | Thiourea | Ethanol | Reflux | 2-4 h | Typically >80% |

Step 2: Sandmeyer Reaction of 2-Aminothiazole-4-carbonitrile

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group on an aromatic or heteroaromatic ring into a variety of other functional groups, including halogens.[2] In this step, the 2-amino group of 2-aminothiazole-4-carbonitrile is transformed into a diazonium salt, which is then displaced by a chloride ion using a copper(I) catalyst.

Key Starting Materials:

-

2-Aminothiazole-4-carbonitrile: The product from the previous step.

-

Diazotizing Agent: Typically, a nitrite source such as sodium nitrite (NaNO₂) in an acidic medium (e.g., hydrochloric acid) or an alkyl nitrite like tert-butyl nitrite under anhydrous conditions is used.[3]

-

Chloride Source and Catalyst: Copper(I) chloride (CuCl) serves as both the source of the chloride nucleophile and the catalyst for the radical-nucleophilic aromatic substitution.[2]

Causality of Experimental Choices:

The Sandmeyer reaction proceeds through a radical mechanism. The 2-amino group is first converted to a diazonium salt by the diazotizing agent. The copper(I) catalyst then facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. This highly reactive aryl radical then abstracts a chlorine atom from a copper(II) chloride species (formed in the catalytic cycle) to yield the final this compound and regenerate the copper(I) catalyst.[2] The use of tert-butyl nitrite is often preferred for substrates that may be sensitive to the strongly acidic aqueous conditions of traditional diazotization with sodium nitrite and HCl.

Experimental Protocol: Sandmeyer Chlorination of 2-Aminothiazole-4-carbonitrile

-

In a reaction vessel, suspend 2-aminothiazole-4-carbonitrile (1.0 equivalent) in a suitable solvent, such as acetonitrile.

-

Add copper(I) chloride (1.2-1.5 equivalents).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add tert-butyl nitrite (1.1-1.3 equivalents) dropwise to the cooled suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-65 °C for 1-2 hours, or until the evolution of nitrogen gas ceases and the reaction is complete by TLC analysis.[4]

-

Cool the reaction mixture and pour it into a mixture of ice and water.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Quantitative Data Summary:

| Starting Material | Diazotizing Agent | Catalyst/Chloride Source | Solvent | Temperature | Time | Yield |

| 2-Aminothiazole-4-carbonitrile | tert-Butyl Nitrite | Copper(I) Chloride | Acetonitrile | 60-65 °C | 1-2 h | 40-70%[4] |

Reaction Pathway Diagram (Route 1):

Caption: Synthetic pathway for this compound via the Sandmeyer reaction.

Route 2: The Hydroxythiazole Chlorination Pathway

This alternative route offers a different strategic approach, avoiding the use of diazonium salt intermediates. It involves the synthesis of a 2-hydroxythiazole-4-carbonitrile precursor, which is then converted to the target chloro-derivative.

Step 1: Synthesis of 2-Hydroxythiazole-4-carbonitrile

The synthesis of the 2-hydroxythiazole-4-carbonitrile intermediate can be achieved through a variation of the Hantzsch synthesis, where a thiocarbamate or thiourea reacts with an appropriate α-halocarbonyl compound.

Key Starting Materials:

-

α-Halo-β-ketonitrile or equivalent: Similar to Route 1, a precursor like 2-chloro-3-oxobutanenitrile can be used.

-

Thiocarbamate or Thiourea: While thiourea can lead to the 2-amino derivative, using a thiocarbamate can directly yield the 2-hydroxythiazole (which exists in tautomeric equilibrium with the thiazol-2-one form). Alternatively, hydrolysis of the 2-aminothiazole can also provide the 2-hydroxythiazole.

Causality of Experimental Choices:

The reaction of an α-halocarbonyl compound with a thiocarbamate follows a similar mechanism to the Hantzsch synthesis, resulting in the formation of a 2-alkoxythiazole, which can be hydrolyzed to the 2-hydroxythiazole.[5] A more direct approach is the hydrolysis of the readily available 2-aminothiazole-4-carbonitrile.

Experimental Protocol: Synthesis of 2-Hydroxythiazole-4-carbonitrile (from 2-Aminothiazole-4-carbonitrile)

-

In a suitable reaction vessel, dissolve 2-aminothiazole-4-carbonitrile (1.0 equivalent) in an aqueous acidic solution (e.g., dilute sulfuric acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the low temperature.

-

After the addition, allow the reaction to warm to room temperature and then heat gently to facilitate the hydrolysis of the intermediate diazonium salt to the hydroxyl group.

-

Cool the reaction mixture and neutralize to precipitate the 2-hydroxythiazole-4-carbonitrile.

-

Collect the product by filtration, wash with water, and dry.

Quantitative Data Summary:

| Starting Material | Reagent | Solvent | Temperature | Time | Yield |

| 2-Aminothiazole-4-carbonitrile | Sodium Nitrite, H₂SO₄ | Water | 0 °C to heat | 2-4 h | Moderate to Good |

Step 2: Chlorination of 2-Hydroxythiazole-4-carbonitrile

The conversion of the 2-hydroxy group to a chloro group is a standard transformation in heterocyclic chemistry, often accomplished using a strong chlorinating agent.

Key Starting Materials:

-

2-Hydroxythiazole-4-carbonitrile: The product from the preceding step.

-

Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation. Other reagents like thionyl chloride (SOCl₂) can also be employed.

Causality of Experimental Choices:

Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The mechanism involves the activation of the hydroxyl group (or its tautomeric amide form) by POCl₃, followed by nucleophilic attack of a chloride ion to displace the activated oxygen functionality. The reaction is typically performed at elevated temperatures, often with POCl₃ serving as both the reagent and the solvent.

Experimental Protocol: Chlorination of 2-Hydroxythiazole-4-carbonitrile

-

In a flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), place 2-hydroxythiazole-4-carbonitrile (1.0 equivalent).

-

Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).

-

Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford this compound.

Quantitative Data Summary:

| Starting Material | Chlorinating Agent | Solvent | Temperature | Time | Yield |

| 2-Hydroxythiazole-4-carbonitrile | Phosphorus Oxychloride | Neat or high-boiling solvent | Reflux | 2-6 h | Good to Excellent |

Reaction Pathway Diagram (Route 2):

Caption: Synthetic pathway for this compound via the hydroxythiazole intermediate.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies. The Sandmeyer reaction pathway, starting from 2-aminothiazole-4-carbonitrile, is a widely employed and reliable route. The key starting materials, 2-chloro-3-oxobutanenitrile and thiourea, are accessible, and the subsequent Sandmeyer reaction is a standard transformation. The alternative pathway, involving the chlorination of a 2-hydroxythiazole-4-carbonitrile intermediate, provides a valuable strategic alternative, particularly if the diazonium salt intermediate of the Sandmeyer reaction proves problematic for a given substrate or scale.

The choice between these routes will ultimately be guided by factors such as starting material availability, scalability, and the specific expertise and resources of the research team. Both pathways offer a solid foundation for the production of this important medicinal chemistry intermediate. This guide, by providing detailed protocols and insights into the underlying chemical principles, aims to facilitate the successful synthesis of this compound for applications in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-Chlorothiazole-4-carbonitrile: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Executive Summary: 2-Chlorothiazole-4-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry. Its unique electronic properties and strategically positioned functional groups—a reactive chlorine atom, a versatile nitrile group, and an activatable C-H bond—make it an exceptionally valuable scaffold for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its physicochemical properties, synthesis, chemical reactivity, and applications, with a focus on its role in the development of next-generation pharmaceuticals. Detailed experimental protocols are provided to serve as a practical resource for researchers and drug development professionals.

Introduction to this compound

The thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide range of FDA-approved drugs, including the anticancer agent Dasatinib.[1][2] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Within this class, this compound has emerged as a critical intermediate. Its structure combines an electron-deficient aromatic system with three distinct points for chemical modification, allowing for the rapid generation of diverse molecular libraries essential for modern drug discovery campaigns.[2][4]

Core Physicochemical Properties

A thorough understanding of the compound's fundamental properties is crucial for its effective use in synthesis and process development.

IUPAC Name and Structural Elucidation

-

IUPAC Name: 2-chloro-1,3-thiazole-4-carbonitrile

-

Synonyms: this compound

-

CAS Number: 944124-72-5[5]

-

Molecular Formula: C₄HClN₂S

-

Structure:

Key Physicochemical Data

The properties of this compound are summarized in the table below. Note that some data is for closely related isomers, reflecting the available information.

| Property | Value | Source |

| Molecular Weight | 144.58 g/mol | |

| Physical Form | Solid | [6] |

| Melting Point | 47-49°C (for 2-chloro-5-carbonitrile isomer) | [6] |

| Boiling Point | 291.1°C at 760 mmHg (for 2-chloro-5-carbonitrile isomer) | [6] |

| InChI Key | FCILLILKWVXPDW-UHFFFAOYSA-N |

Synthesis and Manufacturing

The primary industrial synthesis of 2-chlorothiazoles often relies on the diazotization of a 2-aminothiazole precursor, a variant of the Sandmeyer reaction. This robust and scalable method provides reliable access to the key intermediate.[7][8][9][10]

Primary Synthetic Route: The Sandmeyer Reaction

The conversion of 2-aminothiazole-4-carbonitrile to the target compound involves two key steps: the formation of a diazonium salt followed by a copper-catalyzed chlorination.

References

- 1. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. jchemrev.com [jchemrev.com]

- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 2-Chlorothiazole-5-carbonitrile | 51640-36-9 [sigmaaldrich.com]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. 2-Chlorothiazole | 3034-52-4 [chemicalbook.com]

Unlocking the Therapeutic Promise of 2-Chlorothiazole-4-carbonitrile: A Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged scaffold in modern drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2][3] This guide focuses on a specific, yet underexplored, member of this family: 2-Chlorothiazole-4-carbonitrile. While direct and extensive biological data for this particular compound is nascent, its structural features—a reactive chloro group at the 2-position and an electron-withdrawing carbonitrile at the 4-position—make it a highly compelling candidate for therapeutic development.[4] This document will serve as an in-depth technical exploration of the potential biological activities of this compound, drawing upon the established bioactivities of structurally related thiazole analogues to provide a roadmap for future research and development.

Anticipated Biological Activities and Mechanistic Rationale

Based on the extensive literature surrounding the thiazole nucleus, this compound is predicted to exhibit several key biological activities. The strategic placement of the chloro and cyano groups is expected to modulate its interaction with biological targets, potentially enhancing potency and selectivity.

Potential Anticancer Activity

The thiazole scaffold is a core component of numerous anticancer agents, including the FDA-approved drug Dasatinib.[5] Derivatives of 2-aminothiazole and other substituted thiazoles have shown potent cytotoxic effects against a variety of cancer cell lines, such as those from breast, colon, leukemia, and liver cancers.[5][6]

Causality and Mechanistic Insights: The anticancer activity of thiazole derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases. The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors and donors, facilitating binding to the ATP-binding pocket of kinases. The 2-chloro substituent on our lead compound can serve as a crucial attachment point for further chemical modifications to optimize kinase inhibitory activity. Furthermore, some thiazole derivatives have been shown to induce apoptosis and modulate cell cycle progression in cancer cells.[6]

Experimental Workflow for Anticancer Activity Screening

Caption: Workflow for evaluating the anticancer potential of this compound derivatives.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]

Potential Antimicrobial Activity

Thiazole derivatives are well-established antimicrobial agents, with some exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][8] The thiazole ring is a key structural feature in several clinically used antibiotics.

Causality and Mechanistic Insights: The antimicrobial action of some thiazoles is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[8] The electron-deficient nature of the thiazole ring, further enhanced by the carbonitrile group, may facilitate interactions with nucleophilic residues in the active sites of microbial enzymes. The 2-chloro position offers a handle for creating a library of derivatives to probe and optimize these interactions.

Experimental Workflow for Antimicrobial Activity Screening

Caption: Workflow for assessing the antimicrobial properties of this compound derivatives.

Detailed Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Enzyme Inhibition

Beyond kinases and DNA gyrase, the thiazole scaffold has been successfully employed to design inhibitors for a variety of other enzymes, including carbonic anhydrases, lipoxygenases, and kynurenine 3-hydroxylase.[9][10][11]

Causality and Mechanistic Insights: The versatility of the thiazole ring allows for diverse substitution patterns, enabling the fine-tuning of interactions with the active sites of different enzymes. For instance, sulfonamide-containing thiazole derivatives have shown potent inhibition of carbonic anhydrases.[12] The 2-chloro group of this compound can be readily displaced by various nucleophiles, including amines and thiols, to introduce functionalities that can target specific amino acid residues within an enzyme's active site.

Quantitative Data on Thiazole Derivatives as Enzyme Inhibitors

| Target Enzyme | Thiazole Derivative Class | Reported IC50/Ki Values | Reference |

| Carbonic Anhydrase II | N-(4-phenylthiazol-2-yl)benzenesulfonamides | Ki in the micromolar range | [9] |

| 15-Lipoxygenase | Benzylidinyl-hydrazinyl substituted thiazoles | IC50 = 0.12 ± 0.002 µM | [10] |

| Kynurenine 3-Hydroxylase | N-(4-phenylthiazol-2-yl)benzenesulfonamides | IC50 = 19 nM | [11] |

| Acetylcholinesterase | 2-amino-4-(4-bromophenyl)thiazole | Ki = 0.129 ± 0.030 µM | [13] |

| Butyrylcholinesterase | 2-amino-4-(4-bromophenyl)thiazole | Ki = 0.083 ± 0.041 µM | [13] |

Conclusion and Future Directions

This compound stands as a promising, yet largely untapped, starting point for the development of novel therapeutic agents. Its structural attributes, in the context of the vast body of research on thiazole derivatives, strongly suggest a high potential for significant biological activity, particularly in the realms of oncology, infectious diseases, and enzyme-mediated pathologies. The strategic chloro and cyano functionalities provide synthetic handles for the creation of diverse chemical libraries, enabling a systematic exploration of structure-activity relationships. This technical guide provides a foundational framework for initiating such a research program. Future efforts should focus on the synthesis of a focused library of derivatives and their systematic evaluation using the outlined experimental workflows. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing heterocyclic scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile|CAS 1188236-02-3 [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. jchemrev.com [jchemrev.com]

- 9. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. excli.de [excli.de]

- 13. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Chemist's Gateway to Advanced Pharmaceutical Intermediates: A Technical Guide to 2-Chlorothiazole-4-carbonitrile

For the discerning researcher, scientist, and drug development professional, the strategic selection of molecular building blocks is paramount to the successful discovery and synthesis of novel therapeutics. Among the vast armamentarium of heterocyclic scaffolds, the thiazole nucleus stands out for its prevalence in a multitude of FDA-approved drugs and clinical candidates. This guide provides an in-depth technical overview of 2-Chlorothiazole-4-carbonitrile (CAS No. 944124-72-5), a versatile and highly valuable intermediate for the synthesis of advanced pharmaceutical agents, particularly in the realm of kinase inhibitors.

This document will navigate the landscape of commercial suppliers, delve into a robust and referenced synthetic pathway, and illuminate the critical role of this compound in the development of targeted therapies. The information presented herein is curated to provide not only procedural knowledge but also the underlying scientific rationale, empowering researchers to make informed decisions in their synthetic endeavors.

I. Commercial Sourcing: A Comparative Analysis of this compound Suppliers

The accessibility of high-quality starting materials is the foundation of any successful synthetic campaign. This compound is available from a range of specialized chemical suppliers. When selecting a vendor, researchers should consider not only the purity and cost but also the availability of comprehensive analytical data and the supplier's reputation for quality and consistency. Below is a comparative table of notable commercial suppliers.

| Supplier | CAS Number | Purity/Specification | Available Quantities |

| Sigma-Aldrich | 944124-72-5 | Not specified | Inquire |

| Fluorochem | 944124-72-5 | >97% | 100mg, 250mg, 500mg, 1g |

| AbacipharmTech | 944124-72-5 | 98% | Inquire (Custom Synthesis available) |

| SINFOO | 944124-72-5 | Not specified | Inquire |

| LookChem | 944124-72-5 | 98% | 1g, 100g, 1KG, 25KG |

| AChemBlock | 1363383-13-4 (isomer) | 97% | Inquire |

Note: The table provides a snapshot of available information. Researchers are advised to contact suppliers directly for the most current data, including certificates of analysis and safety data sheets.

II. Synthetic Pathway: From Amine to Nitrile

The synthesis of this compound can be efficiently achieved through a well-established and reliable transformation known as the Sandmeyer reaction.[1] This method allows for the conversion of a primary aromatic amine to a halide via a diazonium salt intermediate. In this case, the readily available 2-aminothiazole-4-carbonitrile serves as the ideal starting material.

Plausible Synthetic Route:

A plausible and scientifically sound synthetic route involves two key steps:

-

Diazotization of 2-aminothiazole-4-carbonitrile to form the corresponding diazonium salt.

-

Sandmeyer Chlorination of the diazonium salt using a copper(I) chloride catalyst to yield the desired this compound.

Caption: Plausible synthetic pathway for this compound.

Detailed Experimental Protocol (Based on Analogous Reactions):

The following protocol is a representative procedure based on established Sandmeyer reactions of similar 2-aminothiazole derivatives.[2] Researchers should perform appropriate optimization and safety assessments before implementation.

Step 1: Diazotization of 2-Aminothiazole-4-carbonitrile

-

To a stirred solution of 2-aminothiazole-4-carbonitrile (1.0 eq) in aqueous hydrochloric acid (e.g., 6M), cool the mixture to 0-5 °C using an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt. The solution should be kept cold for the subsequent step.

Step 2: Sandmeyer Chlorination

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Cool the copper(I) chloride solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the stirred copper(I) chloride solution. Vigorous nitrogen gas evolution is expected.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Alternative Synthetic Consideration: Dehydration of 2-Chlorothiazole-4-carboxamide

An alternative approach to the nitrile functionality involves the dehydration of the corresponding primary amide, 2-chlorothiazole-4-carboxamide. This can be achieved using various dehydrating agents, with cyanuric chloride in N,N-dimethylformamide (DMF) being a mild and effective option.[3]

Caption: Alternative final step via amide dehydration.

III. Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-aminothiazole core is a well-established "privileged structure" in medicinal chemistry, frequently appearing in a variety of kinase inhibitors.[4] The 2-chloro-4-carbonitrilethiazole scaffold is a key pharmacophore that can be further elaborated to target the ATP-binding site of various kinases. A prominent example is its utility in the synthesis of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, a critical target in anti-angiogenic cancer therapy.[5]

The Role of this compound in Kinase Inhibitor Synthesis:

The chloro group at the 2-position serves as a versatile handle for nucleophilic aromatic substitution, allowing for the introduction of various amine-containing fragments. The carbonitrile group at the 4-position can also be a key interaction point within the kinase active site or can be further transformed into other functional groups.

A general synthetic strategy for the elaboration of this compound into a kinase inhibitor framework is depicted below.

Caption: General scheme for kinase inhibitor synthesis.

The rationale behind this synthetic strategy is the facile displacement of the 2-chloro substituent by a primary or secondary amine (R-NH2). This reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a suitable solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting 2-amino-substituted thiazole can then undergo further chemical modifications to generate a library of potential kinase inhibitors for structure-activity relationship (SAR) studies.

IV. Conclusion

This compound is a strategically important building block for the synthesis of complex, biologically active molecules. Its commercial availability, coupled with a straightforward and scalable synthetic route, makes it an attractive starting material for drug discovery programs. The demonstrated utility of the 2-chlorothiazole scaffold in the design of potent kinase inhibitors underscores its significance for researchers and drug development professionals focused on oncology and other therapeutic areas where kinase signaling plays a critical role. This guide provides a foundational understanding of the procurement, synthesis, and application of this key intermediate, empowering chemists to accelerate their research and development efforts.

V. References

-

Sigma-Aldrich. This compound. (Product information page).

-

Fluorochem. This compound. (Product information page).

-

AbacipharmTech. This compound. (Product information page).

-

Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.

-

Ayati, A., et al. (2015). Recent applications of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 743-766.

-

Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.

-

Lombardino, J. G., & Lowe, J. A. (2004). The role of the 2-aminothiazole moiety in the discovery of a new class of non-steroidal anti-inflammatory agents. Medicinal research reviews, 24(6), 757-772.

-

Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5653. (2022).

-

Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase. Bioorganic & Medicinal Chemistry Letters, 17(5), 1233-1237. (2007).

-

SINFOO. This compound. (Product information page).

-

LookChem. 4-Thiazolecarbonitrile, 2-chloro-. (Product information page).

-

AChemBlock. 4-Chloro-thiazole-2-carbonitrile. (Product information page).

-

Spalluto, G., et al. (2002). Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. Molecules, 7(5), 456-463..

References

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO1997020829A1 - Process for preparing 2-chlorothiazole compounds - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]

Methodological & Application

Application Notes & Protocols: The Strategic Deployment of 2-Chlorothiazole-4-carbonitrile in Modern Medicinal Chemistry

Introduction: The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of bioactive compounds and clinically approved drugs, such as the kinase inhibitor Dasatinib.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and rigid structure make it an ideal framework for engaging with biological targets.[3] Within the vast arsenal of thiazole-based building blocks, 2-chlorothiazole-4-carbonitrile has emerged as a particularly versatile and powerful synthon. Its strategic arrangement of functional groups—a reactive chlorine atom at the C2 position, an electron-withdrawing nitrile at C4, and an activatable proton at C5—provides medicinal chemists with a tripartite platform for rapid diversification and library synthesis.

This guide provides an in-depth exploration of this compound, moving beyond simple reaction lists to explain the underlying chemical principles and strategic considerations that drive its use in drug discovery programs, with a particular focus on the development of kinase inhibitors.

Section 1: The this compound Scaffold: A Synthon of Strategic Importance

The utility of this compound stems from its distinct and orthogonally reactive functional handles. The electron-withdrawing nature of the C4-nitrile group significantly activates the C2 position towards nucleophilic aromatic substitution (SNAr), making the chlorine an excellent leaving group. This predictable reactivity is the primary route for introducing a vast array of functional groups, most notably amines, to generate the 2-aminothiazole core that is critical for many biological activities.[4]

Simultaneously, the C5-H bond, while less reactive, is susceptible to modern C-H functionalization reactions, allowing for late-stage diversification.[5] The nitrile group itself can be further transformed, offering yet another avenue for structural modification. This multi-faceted reactivity allows for a "build-and-decorate" approach to library synthesis.

Caption: Key diversification pathways for this compound.

Section 2: Core Synthetic Protocols and Methodologies

The trustworthiness of a synthetic building block lies in the reliability and reproducibility of its derivatization. The following protocols represent validated, foundational methods for functionalizing this compound.

Protocol 2.1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This is the most common and critical transformation, yielding the 2-aminothiazole scaffold. The reaction proceeds readily due to the electronic activation provided by the ring nitrogen and the C4-nitrile.[6]

Objective: To synthesize a library of 2-(substituted-amino)thiazole-4-carbonitriles.

Materials:

-

This compound (1.0 eq)

-

Substituted amine (primary or secondary) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Standard laboratory glassware, magnetic stirrer, heating mantle

-

TLC plates (silica gel), LC-MS for reaction monitoring

-

Ethyl acetate, brine, sodium sulfate, silica gel for chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 144.5 mg, 1.0 mmol).

-

Solvent and Reagents: Dissolve the starting material in DMF (5 mL). Add the desired amine (1.2 mmol) followed by DIPEA (348 µL, 2.0 mmol).

-

Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC or LC-MS every hour until the starting material is consumed (typically 2-6 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.